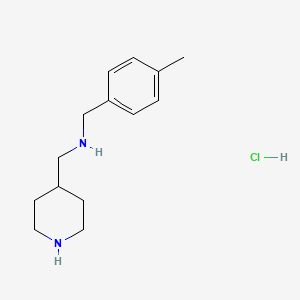

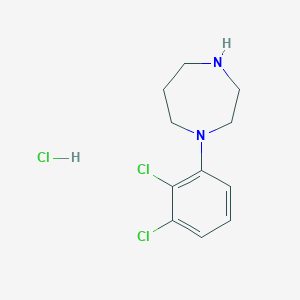

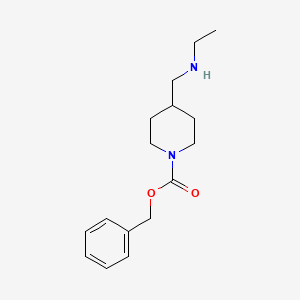

![molecular formula C8H6N4 B1400276 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1256795-04-6](/img/structure/B1400276.png)

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Vue d'ensemble

Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which are known to present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is part of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Applications De Recherche Scientifique

Scalable Synthesis and Chemical Process Development

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives have been researched for scalable synthesis methods, focusing on safety and efficiency. A study developed a safe, scalable route for a kinase inhibitor (BMS-986236), a derivative of this compound, addressing safety hazards and eliminating the need for column chromatography purification. This process also overcame trace metal contamination issues observed in earlier synthesis methods (Arunachalam et al., 2019).

Applications in Electronics and Materials Science

Research on pyrazolo[3,4-b]pyridine derivatives has shown their potential in electronic and materials science. For instance, derivatives L1 and L2 were analyzed for their thermal stability and polycrystalline structure, demonstrating potential for use in thin-film technology and photovoltaic properties (El-Menyawy et al., 2019).

Corrosion Inhibition

Several pyrazolopyridine derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors for metals like mild steel in acidic environments. These derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, have shown potential as mixed-type corrosion inhibitors, beneficial in industrial applications (Dandia et al., 2013).

Spectroscopic Analysis and Structural Characterization

Spectroscopic techniques like FT-IR and FT-Raman have been employed to study the structure and vibrational spectra of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives. These studies provide insights into the tautomeric forms and molecular interactions, enhancing the understanding of their chemical properties (Bahgat et al., 2009).

Biomedical Research

These compounds have been extensively studied for their biomedical applications, particularly as kinase inhibitors, demonstrating potential in drug discovery and development. Research has focused on synthesizing various derivatives and evaluating their biological activity, including antitumor properties (Abdel‐Latif et al., 2016).

Optical and Electrical Properties

The optical and electrical properties of pyrazolo[3,4-b]pyridine derivatives have been explored, highlighting their potential in the fabrication of electronic devices. Studies have analyzed their optical energy gaps, structural properties, and performance in devices like photosensors (Zedan et al., 2020).

Fluorescence Studies and Protein Interactions

The interactions of these compounds with proteins like lysozyme have been investigated using fluorescence quenching studies. This research provides insights into the molecular interactions and potential applications in biochemical analysis (Wu et al., 2007).

Corrosion Inhibition in Copper

Aryl pyrazolo pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, have been studied for their corrosion inhibition effects on copper, particularly in acidic environments. This research is significant for industrial applications where copper corrosion is a concern (Sudheer & Quraishi, 2015).

Supramolecular Aggregation Studies

These compounds have been the focus of research in supramolecular chemistry, exploring their ability to form various aggregated structures, which is crucial for developing new materials with specific properties (Low et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

1-methylpyrazolo[3,4-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDPQXVFZVSJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

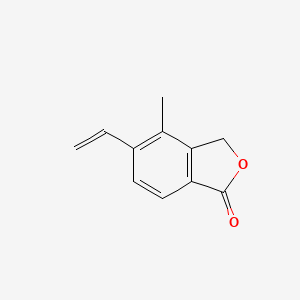

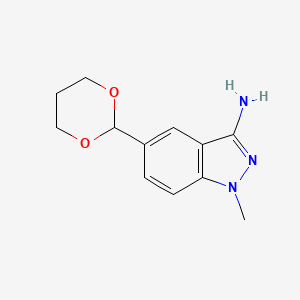

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

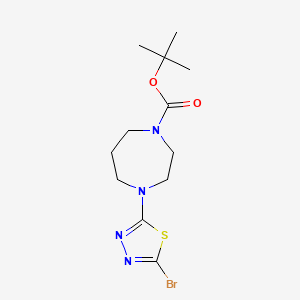

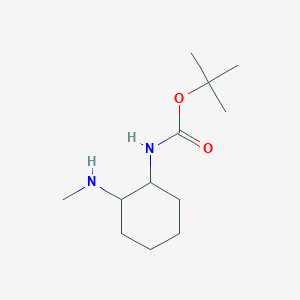

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)

![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)